4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H15ClN4O5S and its molecular weight is 422.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
This compound has been explored for its inhibition properties against carbonic anhydrases, which are therapeutically relevant human enzymes. A study highlighted its role in facilitating ring-forming cascade reactions, leading to the production of novel [1,4]oxazepine-based primary sulfonamides. These compounds exhibited strong inhibition of human carbonic anhydrases, suggesting potential therapeutic applications (Sapegin et al., 2018).
Antimicrobial Activity
Research into the antimicrobial properties of derivatives of this compound revealed that they possess good to moderate activities against various microbial strains. The studies involved synthesis, characterization, and docking studies against DNA Gyrase-A, demonstrating these compounds' potential as antimicrobial agents (Kumar et al., 2020).
Synthesis and Characterization of Derivatives
The compound has been utilized as a precursor in the synthesis of various sulfonamide derivatives. These efforts have led to the development of compounds with promising biological activities, including antimicrobial and antioxidant properties. Such studies underscore the compound's versatility and potential in creating new therapeutic agents (Badgujar, More, & Meshram, 2018).
Molecular Docking and Bioactivity Studies
Molecular docking studies have been conducted to understand the binding affinities and orientations of sulfonamide derivatives, including those related to the compound , at the active sites of enzymes. These studies have helped elucidate the structural requirements for enhanced bioactivity and provided insights into designing more effective enzyme inhibitors (Janakiramudu et al., 2017).
Optimization for Therapeutic Applications
Further research has focused on optimizing derivatives of this compound for therapeutic applications, such as the treatment of Mycobacterium tuberculosis. This optimization aimed at maintaining antimycobacterial activity while minimizing side effects, such as the inhibition of CYP 2C9, a common issue with many drugs. This demonstrates the compound's potential in developing new treatments for tuberculosis with reduced risk of drug-drug interactions (Chen et al., 2021).
Eigenschaften
IUPAC Name |
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O5S/c1-11-16(17(23)21(20(11)2)12-6-4-3-5-7-12)19-28(26,27)13-8-9-14(18)15(10-13)22(24)25/h3-10,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOCEQAEAFBPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.